The discovery of histone crotonylation as a post-translational modification
The discovery of histone crotonylation as a post-translational modification
An In-depth Technical Guide to the Discovery of Histone Crotonylation
Introduction
In the landscape of epigenetics, post-translational modifications (PTMs) of histone proteins are fundamental to regulating chromatin structure and gene expression. For decades, modifications like acetylation and methylation have been the central focus of chromatin biology. However, advancements in high-sensitivity mass spectrometry have unveiled a broader and more complex repertoire of histone marks. Among these, histone lysine (B10760008) crotonylation (Kcr), first identified in 2011, has emerged as a significant and functionally distinct PTM.[1][2] This modification, involving the addition of a crotonyl group to the ε-amino group of a lysine residue, has been shown to be a powerful regulator of gene transcription, intricately linked to cellular metabolism.[1][3] This technical guide provides a comprehensive overview of the discovery of histone crotonylation, the key molecular players, the experimental methodologies used for its characterization, and its functional implications for researchers, scientists, and drug development professionals.
The Seminal Discovery
Histone crotonylation was first reported in 2011 by Tan et al. through an integrated approach combining high-sensitivity mass spectrometry and the generation of a modification-specific antibody.[2][4] This study dramatically expanded the known catalog of histone PTMs by identifying 67 novel histone marks, including Kcr.[2] The researchers identified 28 Kcr sites on human histones and 24 sites on mouse histones, demonstrating that this modification is evolutionarily conserved across species from yeast to humans.[2] A key finding was the unique genomic localization of Kcr. Unlike histone acetylation (Kac), which is broadly associated with active gene promoters, Kcr was found to be specifically enriched at active promoters and potential enhancers.[2] In post-meiotic male germ cells, Kcr was particularly enriched on sex chromosomes, marking testis-specific genes that escape inactivation.[2] This distinct localization suggested that Kcr is mechanistically and functionally different from the well-studied histone acetylation.[2]
The Core Machinery of Histone Crotonylation
The dynamic regulation of histone crotonylation is governed by the interplay of three key protein families: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it to elicit downstream effects.
Writers: Histone Crotonyltransferases (HCTs)
Initial studies identified the well-known histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP), as the primary enzymes responsible for histone crotonylation.[1][5] These enzymes utilize crotonyl-coenzyme A (crotonyl-CoA) as a substrate to catalyze the modification.[4] Subsequent research revealed that other acetyltransferases, such as members of the MYST family (e.g., MOF), also possess histone crotonyltransferase activity.[1][4] In budding yeast, the acetyltransferases Gcn5 and Esa1 have been shown to catalyze histone crotonylation on H3 and H4, respectively.[1][6]
Erasers: Histone Decrotonylases (HDCRs)
The removal of histone crotonylation is primarily carried out by class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[4][7] Genetic deletion of HDAC1 and HDAC2 in embryonic stem cells was shown to increase global levels of histone crotonylation.[4] Additionally, some members of the sirtuin family of class III HDACs, namely SIRT1, SIRT2, and SIRT3, have also been demonstrated to exhibit histone decrotonylase activity.[1][4]
Readers: Effector Proteins
The biological signal of histone crotonylation is interpreted by "reader" proteins that specifically recognize the Kcr mark. These reader domains then recruit other proteins to modulate chromatin structure and gene expression. The YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain has been identified as a selective reader of histone crotonylation.[1][8] For instance, the YEATS2 protein binds to crotonylated histone H3 with a higher affinity than to acetylated H3.[8] Other reader proteins include those containing a double plant homeodomain (PHD) finger (DPF), such as DPF2 and MOZ, which also show a binding preference for crotonylated histones.[8][9][10]
Quantitative Data Summary
The discovery and characterization of histone crotonylation have been supported by extensive quantitative data from mass spectrometry and proteomics studies.
Table 1: Key Regulatory Proteins of Histone Crotonylation
| Role | Enzyme/Protein Family | Specific Examples | Key Function |
|---|---|---|---|
| Writer | Histone Acetyltransferase (HAT) | p300/CBP, MOF, Gcn5, Esa1 | Catalyze the transfer of a crotonyl group from crotonyl-CoA to histone lysine residues.[1][4][6] |
| Eraser | Class I Histone Deacetylase (HDAC) | HDAC1, HDAC2, HDAC3 | Remove crotonyl groups from histone lysine residues.[4][7] |
| Eraser | Sirtuin (Class III HDAC) | SIRT1, SIRT2, SIRT3 | Exhibit histone decrotonylase activity.[1][4] |
| Reader | YEATS Domain Proteins | YEATS2, AF9, TAF14 | Selectively recognize and bind to crotonylated histones to mediate downstream signaling.[1][8] |
| Reader | DPF Domain Proteins | DPF2, MOZ, MORF | Bind to crotonylated histones, often with a preference over acetylated histones.[8][9] |
| Regulator | Crotonyl-CoA Hydratase | CDYL | Negatively regulates histone crotonylation by converting crotonyl-CoA to β-hydroxybutyryl-CoA, reducing substrate availability.[1][8] |
Table 2: Selected Histone Crotonylation Sites Identified in Human and Mouse Cells
| Histone | Lysine Residue | Species | Reference |
|---|---|---|---|
| H3 | K4, K9, K14, K18, K23, K27 | Human, Mouse | [2][7] |
| H4 | K5, K8, K12, K16 | Human, Mouse | [2] |
| H2A | K5, K9, K13, K15 | Human, Mouse | [2] |
| H2B | K5, K11, K12, K15, K20 | Human, Mouse | [2][11] |
| H1 | Various | Human, Mouse |[2] |
Table 3: Summary of a Quantitative Crotonylome Analysis in Response to p300 Knockout
| Parameter | Value |
|---|---|
| Total unique endogenous crotonylation sites identified | 816 |
| Total proteins with identified crotonylation sites | 392 |
| Sites decreased (>1.4-fold) upon p300 knockout | 88 (on 69 proteins) |
| Sites increased (>1.4-fold) upon p300 knockout | 31 (on 17 proteins) |
Data sourced from a quantitative proteomics study by Wan et al., 2017.[12]
Signaling and Metabolic Pathways
The level of histone crotonylation is not only regulated by enzymes but is also directly linked to the metabolic state of the cell, specifically the intracellular concentration of crotonyl-CoA.
Crotonyl-CoA is an intermediate in the metabolism of fatty acids (β-oxidation) and certain amino acids like lysine and tryptophan.[1] Therefore, cellular metabolic shifts that alter the pool of crotonyl-CoA can directly impact the extent of histone crotonylation, providing a direct link between metabolism and epigenetic gene regulation.[1][8]
Key Experimental Protocols
The identification and functional characterization of histone crotonylation rely on a combination of sophisticated molecular biology and analytical techniques.
Mass Spectrometry for PTM Identification
Mass spectrometry (MS) is the definitive method for identifying novel PTMs and mapping their precise locations on proteins.
Protocol Outline:
-
Histone Extraction: Isolate histones from cell nuclei, typically through acid extraction.[7]
-
Protein Digestion: Digest the extracted histones into smaller peptides using proteases like trypsin. For comprehensive analysis, multiple digestion strategies can be employed in parallel.[2]
-
Peptide Fractionation: Separate the complex peptide mixture, often by liquid chromatography (LC), to reduce sample complexity before MS analysis.[13]
-
Enrichment of Crotonylated Peptides (Optional but Recommended): Use a pan-specific anti-Kcr antibody to immunoprecipitate and enrich for peptides bearing the crotonylation mark.[2][13]
-
LC-MS/MS Analysis: Analyze the peptide samples using high-resolution tandem mass spectrometry (LC-MS/MS). The instrument measures the mass-to-charge ratio of peptides and their fragments.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database. The mass shift corresponding to a crotonyl group (+68.026 Da) on a lysine residue is used to identify Kcr sites.[2]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide distribution of histone modifications, revealing their association with specific genomic features like promoters and enhancers.
Detailed Protocol Steps:
-
Cell Cross-linking: Treat cells with formaldehyde (B43269) to create covalent cross-links between DNA and interacting proteins, including histones.[14] This step fixes the in vivo protein-DNA interactions.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[15]
-
Immunoprecipitation (IP): Incubate the sheared chromatin with a specific antibody that targets the histone modification of interest (e.g., anti-H3K18cr). The antibody will bind to the histone mark, forming an antibody-histone-DNA complex.[15]
-
Complex Capture: Use protein A/G-coated magnetic beads to capture the antibody-histone-DNA complexes.[15]
-
Washing: Perform a series of stringent washes to remove non-specifically bound chromatin, leaving only the specifically immunoprecipitated complexes.[14]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.[14] Digest the remaining proteins with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.[16]
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify genomic regions that are significantly enriched for the histone crotonylation mark.
Conclusion and Future Directions
The discovery of histone crotonylation has added a new layer of complexity to our understanding of epigenetic regulation. It is now clear that this modification is a dynamic and widespread mark that is functionally distinct from acetylation and directly connects cellular metabolism to the chromatin landscape. The core machinery of writers, erasers, and readers that regulate Kcr are being actively investigated, revealing potential targets for therapeutic intervention in diseases ranging from cancer to neurodevelopmental disorders.[4][17] Future research will likely focus on elucidating the specific crosstalk between crotonylation and other PTMs, identifying the full spectrum of non-histone protein crotonylation, and developing specific inhibitors for Kcr writers and erasers to precisely modulate this pathway for therapeutic benefit.
References
- 1. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemical Probe for Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone crotonylation in tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 7. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Function and related Diseases of Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PTM BIO [ptmbio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. chromosomedynamics.com [chromosomedynamics.com]
- 16. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histone crotonylation in neurobiology: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
